(2-Chloro-3,4-dimethoxybenzyl)hydrazine
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Overview
Description
(2-Chloro-3,4-dimethoxybenzyl)hydrazine is an organic compound with the molecular formula C9H13ClN2O2 It is characterized by the presence of a chloro group, two methoxy groups, and a hydrazine moiety attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,4-dimethoxybenzyl)hydrazine typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3,4-dimethoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2-Chloro-3,4-dimethoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-3,4-dimethoxybenzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This can affect various biochemical pathways and processes, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-3,4-dimethoxybenzaldehyde): A precursor in the synthesis of (2-Chloro-3,4-dimethoxybenzyl)hydrazine.
(2-Chloro-3,4-dimethoxybenzil): Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both chloro and methoxy groups on the benzyl ring, combined with the hydrazine moiety.
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
(2-chloro-3,4-dimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C9H13ClN2O2/c1-13-7-4-3-6(5-12-11)8(10)9(7)14-2/h3-4,12H,5,11H2,1-2H3 |
InChI Key |
JTPLJMFAKWAAJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNN)Cl)OC |
Origin of Product |
United States |
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